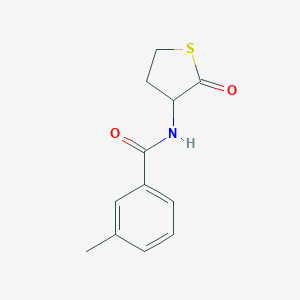

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide, also known as MTTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTB is a heterocyclic compound that contains a sulfur atom in its structure, making it a thioamide derivative.

Wissenschaftliche Forschungsanwendungen

Catalytic Selective Oxidation

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide: has been utilized in the synthesis of polymer-functionalized magnetic nanocomposites. These composites, when functionalized with MnO2 nanoparticles, exhibit high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones . This application is particularly valuable in organic synthesis and pharmaceutical manufacturing, where such transformations are crucial.

Magnetic Nanocomposite Synthesis

The compound has shown potential in enhancing the synthesis of magnetic nanocomposites. By polymerizing on the surface of amine-functionalized magnetic silica nanocomposites, it aids in creating materials that can be manipulated using external magnetic fields . This is significant for targeted drug delivery systems and separation technologies in biotechnology.

Ultrasound-Assisted Polymerization

Research indicates that 3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide can be polymerized using ultrasound-assisted methods . This innovative approach can lead to more efficient and environmentally friendly polymerization processes, which are essential in material science and engineering.

Development of Reusable Catalysts

The compound is involved in the development of magnetically recoverable catalysts . These catalysts can be easily separated from reaction mixtures and reused, reducing waste and costs in industrial processes.

Material Science

The compound’s predicted boiling point and density suggest its stability under high-temperature conditions, which could be advantageous in the development of heat-resistant materials .

Analytical Chemistry

With a predicted pKa value, this compound could serve as a reference material in calibrating instruments or as a component in pH-sensitive applications .

Environmental Science

Given its complex molecular structure and the presence of sulfur, it might be studied for its interactions with pollutants or in the development of sensors for environmental monitoring .

Wirkmechanismus

Mode of Action

It is known that the compound can be polymerized on the surface of amine functionalized magnetic silica nanocomposites . This process leads to the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .

Biochemical Pathways

The compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .

Result of Action

It is known that the compound exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .

Action Environment

It is known that the compound can be separated from the reaction mixture by applying a permanent magnet externally and can be reused several times without a significant loss of activity .

Eigenschaften

IUPAC Name |

3-methyl-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-3-2-4-9(7-8)11(14)13-10-5-6-16-12(10)15/h2-4,7,10H,5-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMAZNFYSJPEKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCSC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxotetrahydrothiophen-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)

![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B346300.png)

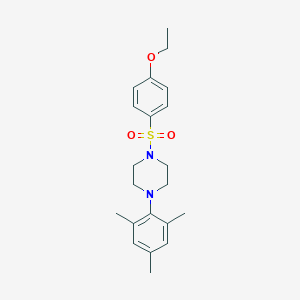

![4-Chloro-5-methyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B346308.png)

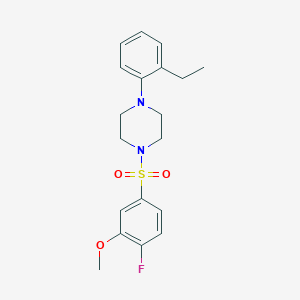

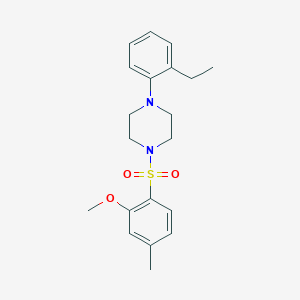

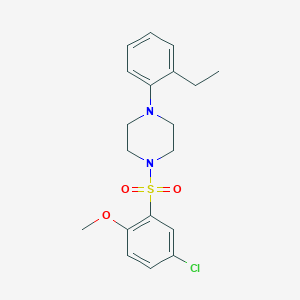

![1-(2-Ethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346309.png)

![N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346313.png)